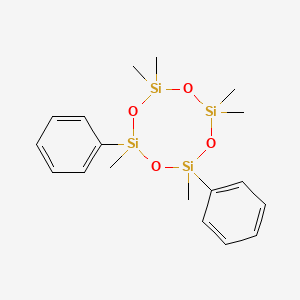
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is a chemical compound with the molecular formula C4H7BrN2S3 and a molecular weight of 259.211 g/mol. This compound is known for its unique structure, which includes a dithiazolidin ring and a thione group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazolidin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one: This compound has a similar dithiazolidin ring but differs in the presence of a carbonyl group instead of a thione group.
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is unique due to its specific combination of a dithiazolidin ring and a thione group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
20042-86-8 |
|---|---|
Molecular Formula |
C4H7BrN2S3 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |
InChI |
InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
InChI Key |
VNRZQMPPRKZBRB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1[NH+](C(=S)SS1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


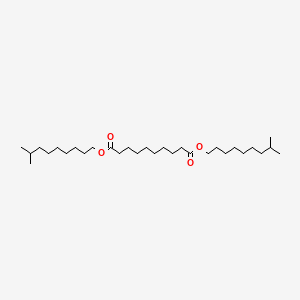
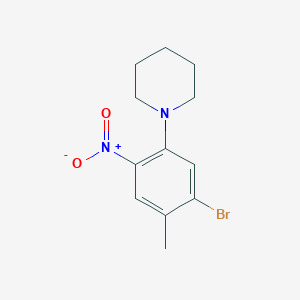
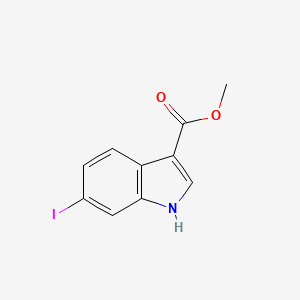
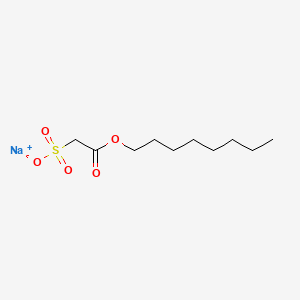
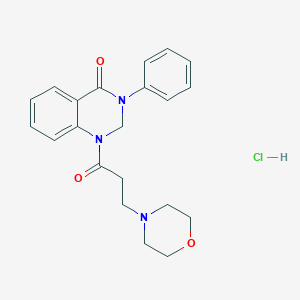

![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)

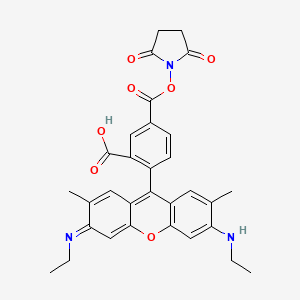

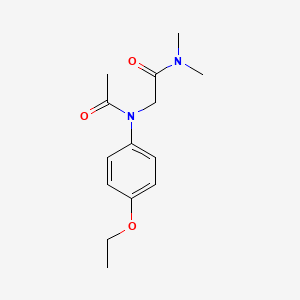
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
